Cicarperone
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Overview
Description
Cicarperone is a chemical compound with the molecular formula C20H27FN2O3. It is known for its unique structure, which includes a fluorophenyl group and a quinolinyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cicarperone involves multiple steps, starting with the preparation of the quinolinyl carbamate intermediate. This intermediate is then reacted with a fluorophenyl butanone derivative under specific conditions to yield this compound . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cicarperone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions of this compound typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; conducted in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents.
Substitution: Various nucleophiles; conducted under mild to moderate temperatures.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced quinolinyl carbamate derivatives.
Substitution: Formation of substituted quinolinyl carbamate derivatives.
Scientific Research Applications
Cicarperone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of cicarperone involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in dopaminergic and serotonergic systems .
Comparison with Similar Compounds
Quinolinyl Carbamates: Compounds with similar quinolinyl carbamate structures.
Fluorophenyl Derivatives: Compounds containing fluorophenyl groups.
Comparison: Cicarperone stands out due to its unique combination of a fluorophenyl group and a quinolinyl carbamate moietyCompared to other quinolinyl carbamates and fluorophenyl derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable compound in various research fields .
Properties
CAS No. |
54063-29-5 |
---|---|
Molecular Formula |
C20H27FN2O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[1-[4-(4-fluorophenyl)-4-oxobutyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl] carbamate |
InChI |
InChI=1S/C20H27FN2O3/c21-15-9-7-14(8-10-15)18(24)6-3-12-23-13-11-19(26-20(22)25)16-4-1-2-5-17(16)23/h7-10,16-17,19H,1-6,11-13H2,(H2,22,25) |
InChI Key |
RVPQELWEPXXXPC-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C(CCN2CCCC(=O)C3=CC=C(C=C3)F)OC(=O)N |
Canonical SMILES |
C1CCC2C(C1)C(CCN2CCCC(=O)C3=CC=C(C=C3)F)OC(=O)N |
Synonyms |
4-carbamoyloxy-1,4-(4-fluorophenyl)-4-oxobutyldecahydroquinoline cicarperone cicarperone monohydrochloride L-7810 |
Origin of Product |
United States |
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